Burimamide

Overview

Description

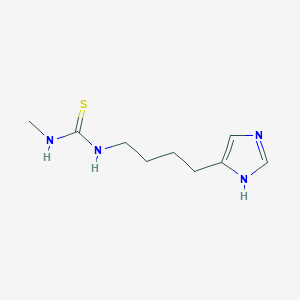

Burimamide is a thiourea derivative that acts as an antagonist at the H2 and H3 histamine receptors. It was first developed by scientists at Smith, Kline & French (now GlaxoSmithKline) with the intent to create a histamine antagonist for the treatment of peptic ulcers . The discovery of this compound ultimately led to the development of cimetidine (Tagamet), a widely used medication for reducing stomach acid production .

Preparation Methods

Burimamide can be synthesized through a series of chemical reactions involving the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(1H-imidazol-4-yl)butylamine.

Reaction with Methyl Isothiocyanate: The 4-(1H-imidazol-4-yl)butylamine is then reacted with methyl isothiocyanate to form this compound.

Industrial production methods for this compound are not extensively documented, but the synthetic route generally involves standard organic synthesis techniques under controlled conditions.

Chemical Reactions Analysis

Burimamide undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common.

Substitution: this compound can undergo substitution reactions, particularly at the thiourea group.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Burimamide has several scientific research applications, including:

Mechanism of Action

Burimamide exerts its effects by binding to H2 and H3 histamine receptors, thereby blocking the action of histamine. At physiological pH, it is largely inactive as an H2 antagonist but has a high affinity for H3 receptors . This binding inhibits the release of histamine and other neurotransmitters, leading to its therapeutic effects .

Comparison with Similar Compounds

Burimamide is unique in its dual action on H2 and H3 histamine receptors. Similar compounds include:

Cimetidine: Developed from this compound, cimetidine is a more potent H2 receptor antagonist used to treat peptic ulcers.

Metiamide: Another derivative of this compound, metiamide also acts as an H2 receptor antagonist but has been largely replaced by cimetidine.

Thioperamide: An H3 receptor antagonist with different pharmacological properties compared to this compound.

This compound’s uniqueness lies in its role as a precursor to more advanced histamine receptor antagonists and its dual receptor activity.

Biological Activity

Burimamide, a histamine derivative, is primarily recognized for its role as an antagonist of histamine H2 and H3 receptors. This compound has been the subject of various studies focusing on its biological activities, particularly its effects on gastric secretion, analgesic properties, and potential anti-inflammatory actions. Below is a detailed examination of the biological activity of this compound, supported by data tables and research findings.

This compound acts as an antagonist at histamine H2 and H3 receptors. The Ki values for this compound are reported as follows:

The compound's ability to block these receptors underlies its various pharmacological effects, including modulation of gastric acid secretion and potential analgesic properties.

Effects on Gastric Secretion

This compound has been shown to effectively inhibit gastric secretion stimulated by histamine. In clinical studies, intravenous administration of this compound significantly reduced acid secretion in patients with duodenal ulcers when compared to placebo .

Table 1: Effects of this compound on Gastric Acid Secretion

| Treatment | Acid Secretion (meq/30 min) | Onset of Action (min) | Duration of Action (h) |

|---|---|---|---|

| Placebo | 17 | N/A | N/A |

| This compound (300 mg) | 3 | 30 | 3 |

This table summarizes the findings from a study where this compound was administered before meals, demonstrating its potency in suppressing food-stimulated acid secretion.

Analgesic Properties

Research indicates that this compound exhibits antinociceptive effects when administered centrally in rodent models. Specifically, it has been shown to produce significant analgesia in tests measuring thermal and mechanical nociception without affecting motor balance or locomotor activity .

Case Study: Analgesic Efficacy

In a study involving the hot-plate test for pain sensitivity in mice, intraventricular administration of this compound resulted in an effective dose (ED50) of approximately 183 nmol/mouse . This suggests that this compound may be a candidate for developing new analgesics distinct from traditional opioid pathways.

Anti-Inflammatory Activity

This compound has also demonstrated potential anti-inflammatory effects. In models such as rat paw edema induced by compound 48/80, it exhibited anti-inflammatory activity when used in combination with the H1-receptor antagonist mepyramine. This effect is hypothesized to be linked to the catecholamine-releasing properties of this compound .

Properties

IUPAC Name |

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRBAVXGYZUSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCCCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188519 | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-69-9 | |

| Record name | Burimamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burimamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burimamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BURIMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.